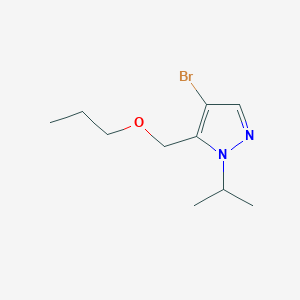

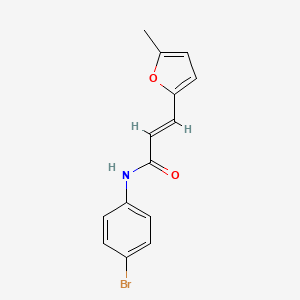

![molecular formula C5H10ClF2N B2542501 [1-(Difluoromethyl)cyclopropyl]methanamine CAS No. 1785097-21-3](/img/structure/B2542501.png)

[1-(Difluoromethyl)cyclopropyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of difluoromethylated products has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular weight of “[1-(Difluoromethyl)cyclopropyl]methanamine” is 157.59 . The InChI code is 1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H .Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 157.59 . The product is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Enantioselective Synthesis and Homophenylalanine Analogs A study by Demir et al. (2004) focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, presenting a method starting from simple aromatic aldehydes. This process involves cyclopropanation, selective conversion of cyclopropyl ketones, and oxidation of furan rings to yield stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the utility of cyclopropyl-containing compounds in synthesizing conformationally restricted amino acid analogs with potential applications in drug development and bioactive molecule research (Demir et al., 2004).

Novel Compound Synthesis Zhai Zhi-we (2014) reported the synthesis of a novel 1, 3-Dithiolane Compound through a condensation reaction, highlighting the structural diversity achievable with cyclopropyl and similar functionalities. This compound's structure was confirmed through NMR and X-ray diffraction, illustrating the cyclopropyl group's role in synthesizing novel organics with potential applications in materials science and chemical research (Zhai Zhi-we, 2014).

Catalytic Applications Research on catalysis often explores the use of cyclopropyl-containing compounds. For instance, an efficient chemo-enzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate, was developed using methylcyclopropyl ketone. This process involves permanganate oxidation and reductive amination, demonstrating the cyclopropyl group's value in synthesizing intermediates for pharmacologically active compounds (Parker et al., 2012).

Anticancer Activity A study by Mbugua et al. (2020) on new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases explored the anticancer activity of these complexes. Utilizing cyclopropyl and related functionalities within Schiff base ligands, the research demonstrated strong DNA-binding affinities and selective cytotoxicity towards cancerous cell lines. This indicates the potential of cyclopropyl derivatives in developing chemotherapeutic agents (Mbugua et al., 2020).

Safety and Hazards

Orientations Futures

The field of difluoromethylation has seen significant advancements in recent years. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(Difluoromethyl)cyclopropyl]methanamine involves the reaction of cyclopropylcarbinol with difluoromethylamine in the presence of a strong acid catalyst.", "Starting Materials": [ "Cyclopropylcarbinol", "Difluoromethylamine", "Strong acid catalyst" ], "Reaction": [ "Add cyclopropylcarbinol to a reaction flask", "Add difluoromethylamine to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |

Numéro CAS |

1785097-21-3 |

Formule moléculaire |

C5H10ClF2N |

Poids moléculaire |

157.59 g/mol |

Nom IUPAC |

[1-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H |

Clé InChI |

JPIYMTYVIMQJQU-UHFFFAOYSA-N |

SMILES |

C1CC1(CN)C(F)F |

SMILES canonique |

C1CC1(CN)C(F)F.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)

![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)